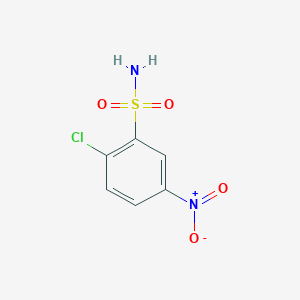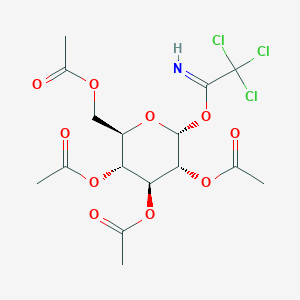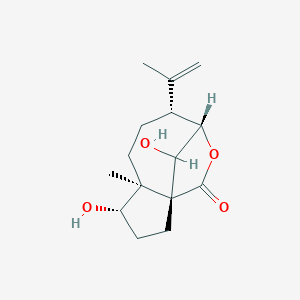
2-Mercaptomethylglutaric acid
Vue d'ensemble
Description
2-Mercaptomethylglutaric acid (MMGA) is a thiol-containing compound that has gained attention in recent years due to its potential applications in scientific research. MMGA is a derivative of glutaric acid and contains a thiol group (-SH) at the 2-position of the molecule. This thiol group makes MMGA a useful tool for studying redox signaling pathways and oxidative stress in cells.
Mécanisme D'action
The mechanism of action of 2-Mercaptomethylglutaric acid involves its ability to scavenge ROS and to modulate the activity of antioxidant enzymes. 2-Mercaptomethylglutaric acid can also act as a pro-oxidant in certain conditions, leading to the generation of ROS and induction of oxidative stress.
Biochemical and Physiological Effects
2-Mercaptomethylglutaric acid has been shown to have a variety of biochemical and physiological effects in cells. These effects include the modulation of redox signaling pathways, the regulation of antioxidant enzyme activity, and the induction of oxidative stress. 2-Mercaptomethylglutaric acid has also been shown to have anti-inflammatory effects and to modulate the activity of transcription factors involved in the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Mercaptomethylglutaric acid in lab experiments is its ability to modulate redox signaling pathways and to induce oxidative stress. This can be useful for studying the effects of oxidative stress on cells and for investigating the role of redox signaling in various physiological processes. However, one limitation of using 2-Mercaptomethylglutaric acid is its potential to act as a pro-oxidant in certain conditions, which can complicate interpretation of experimental results.
Orientations Futures
There are several future directions for research involving 2-Mercaptomethylglutaric acid. One area of interest is the development of 2-Mercaptomethylglutaric acid-based probes for imaging ROS in living cells. Another area of interest is the investigation of the role of 2-Mercaptomethylglutaric acid in the regulation of gene expression and the identification of 2-Mercaptomethylglutaric acid-responsive genes. Additionally, the potential therapeutic applications of 2-Mercaptomethylglutaric acid in the treatment of oxidative stress-related diseases such as cancer and neurodegenerative disorders warrant further investigation.
Applications De Recherche Scientifique
2-Mercaptomethylglutaric acid has been used in scientific research to study the effects of oxidative stress on cells and to investigate redox signaling pathways. 2-Mercaptomethylglutaric acid can act as a scavenger of reactive oxygen species (ROS) and can also modulate the activity of antioxidant enzymes such as glutathione peroxidase and superoxide dismutase.
Propriétés
Numéro CAS |
106146-19-4 |
|---|---|
Nom du produit |
2-Mercaptomethylglutaric acid |
Formule moléculaire |
C6H10O4S |
Poids moléculaire |
178.21 g/mol |
Nom IUPAC |
2-(sulfanylmethyl)pentanedioic acid |
InChI |
InChI=1S/C6H10O4S/c7-5(8)2-1-4(3-11)6(9)10/h4,11H,1-3H2,(H,7,8)(H,9,10) |
Clé InChI |
LDFDXRPEWZHIML-UHFFFAOYSA-N |
SMILES |
C(CC(=O)O)C(CS)C(=O)O |
SMILES canonique |
C(CC(=O)O)C(CS)C(=O)O |
Synonymes |
2-mercaptomethylglutaric acid 2-MMGA |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B17320.png)
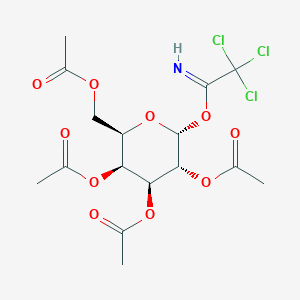
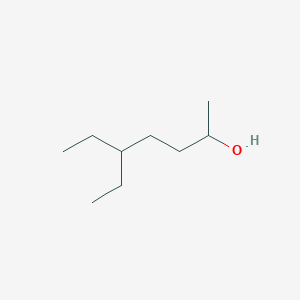

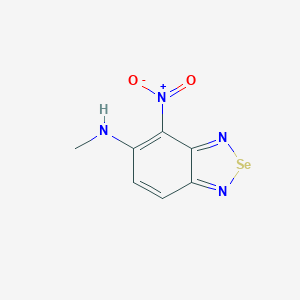


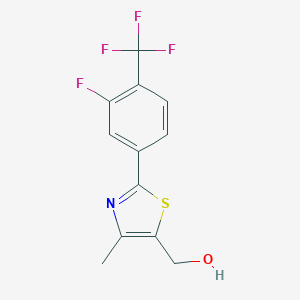
![Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B17352.png)

